molecular formula C16H20N2O2 B2937517 N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 923183-06-6

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B2937517
CAS No.: 923183-06-6
M. Wt: 272.348
InChI Key: QFQHEEGPVDQWMH-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide is a chemical compound with a unique structure that includes a pyrrolidinone ring and a cyclopentanecarboxamide group

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-9-4-10-18(15)14-8-3-7-13(11-14)17-16(20)12-5-1-2-6-12/h3,7-8,11-12H,1-2,4-6,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQHEEGPVDQWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
  • N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

Uniqueness

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidinone ring and a cyclopentanecarboxamide group makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide (CAS No. 923183-06-6) is a synthetic compound with a unique chemical structure that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring and a cyclopentanecarboxamide group, contributing to its distinct chemical properties. The molecular formula is C16H20N2O2C_{16}H_{20}N_{2}O_{2}, and its structure can be represented as follows:

N 3 2 oxopyrrolidin 1 yl phenyl cyclopentanecarboxamide\text{N 3 2 oxopyrrolidin 1 yl phenyl cyclopentanecarboxamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets are crucial for its potential therapeutic effects.

Potential Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could act as an agonist or antagonist at certain receptor sites, influencing various physiological responses.

Biological Applications

The compound has been explored for several biological applications, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that the compound may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neurological Effects : Given its structural similarities to known neuroactive compounds, it is being studied for potential effects on neurological disorders.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeurologicalModulation of neurotransmitter release

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models.

  • Antimicrobial Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Cancer Cell Line Study : A study involving human breast cancer cell lines showed that treatment with the compound led to significant reductions in cell viability, suggesting its potential as an anticancer drug.

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